molecular formula C9H11N3O B3360945 1-Methoxy-1H-isoindole-1,3-diamine CAS No. 90328-20-4

1-Methoxy-1H-isoindole-1,3-diamine

Cat. No.: B3360945
CAS No.: 90328-20-4
M. Wt: 177.2 g/mol
InChI Key: KOMYBOBNILLEPQ-UHFFFAOYSA-N
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Description

1-Methoxy-1H-isoindole-1,3-diamine is a synthetic isoindole derivative intended for research and development purposes. Compounds based on the isoindole-1,3-dione scaffold are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, which include anti-inflammatory, analgesic, and antimicrobial properties . The 1H-isoindole core is a key structural motif in various biologically active molecules and is frequently explored as a building block in the design of potential therapeutic agents . The specific methoxy and diamine substitutions on the isoindole ring system in this compound may influence its physicochemical properties and interaction with biological targets, making it a candidate for investigations in drug discovery and chemical biology. Researchers can utilize this chemical in the synthesis of more complex molecules, as a standard in analytical studies, or for screening in biological assays. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxyisoindole-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-13-9(11)7-5-3-2-4-6(7)8(10)12-9/h2-5H,11H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMYBOBNILLEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2=CC=CC=C2C(=N1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517888
Record name 1-Methoxy-1H-isoindole-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90328-20-4
Record name 1-Methoxy-1H-isoindole-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies and Precursor Chemistry of 1 Methoxy 1h Isoindole 1,3 Diamine

Retrosynthetic Analysis of the 1-Methoxy-1H-isoindole-1,3-diamine Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary scaffold is the isoindole core, a bicyclic system comprising a fused benzene (B151609) and pyrrole (B145914) ring.

The C1-methoxy and C1/C3-diamine groups are key functionalities. A logical primary disconnection is at the C-N bonds of the pyrrole ring, leading back to a suitably substituted ortho-aromatic precursor. A common and effective starting point for isoindole synthesis is an ortho-disubstituted benzene derivative, such as a phthalaldehyde, phthalonitrile (B49051), or xylylene dibromide derivative. thieme-connect.comwikipedia.orgacs.org

Considering the target molecule, a plausible retrosynthetic pathway would involve:

Functional Group Interconversion: The 1,3-diamine and 1-methoxy groups suggest a gem-diamino ether structure. This could potentially be formed from a precursor like a 1,1-dihalo-3-aminoisoindoline derivative via nucleophilic substitution with methoxide (B1231860) and an amine, or from a phthalonitrile precursor.

C-N Bond Disconnection: Disconnecting the pyrrole ring's C-N bonds points towards a precursor such as 3-methoxyphthalonitrile or a related ortho-dicarbonyl compound. The two nitrogen atoms of the diamine could be introduced via reaction with ammonia or a protected amine equivalent.

Precursor Simplification: 3-Methoxyphthalonitrile can be retrosynthetically derived from simpler, commercially available benzene derivatives through standard aromatic substitution and functional group manipulation reactions.

This analysis highlights that the core challenge lies in the controlled formation of the highly functionalized isoindole ring, with the strategic timing of the introduction of the methoxy (B1213986) and diamine groups being critical to a successful synthesis.

Approaches to the Isoindole Core Formation

The construction of the isoindole core is the central feature of the synthesis. Various methodologies have been developed, ranging from classical cyclization reactions to modern transition metal-catalyzed strategies.

Cyclization reactions are a foundational approach to building the benzopyrrole ring of the isoindole system. These methods typically involve the condensation of an ortho-disubstituted benzene with a nitrogen-containing reagent.

One of the most valuable methods involves the reaction of ortho-phthalaldehyde (OPA) with primary amines. thieme-connect.comacs.org This condensation, often carried out in the presence of a thiol, rapidly forms 1-thio-2-alkyl-substituted isoindoles. thieme-connect.comnih.gov While these products can be unstable, the choice of bulky amines and thiols can enhance stability, allowing for isolation. thieme-connect.comnih.gov For the synthesis of the target diamine, a modification of this approach using ammonia or a related nitrogen source in place of a primary amine could be envisioned.

Another approach involves cascade radical cyclization. For instance, the synthesis of 1H-benzo[f]isoindole derivatives has been achieved through an iron(III) chloride-promoted cascade radical cyclization–cyclization reaction of substrates containing both allyl and phenyl groups as radical acceptors. mdpi.com This demonstrates the utility of radical-based methods for constructing complex isoindole frameworks.

More complex, multi-step sequences like the alkynyl aza-Prins/oxidative halo-Nazarov cyclization have been employed to create spirofused isoindolones, showcasing the versatility of cyclization strategies in generating diverse isoindole-related structures. nsf.gov

Table 1: Selected Cyclization Strategies for Isoindole Core Formation

MethodKey PrecursorsReagents/ConditionsProduct Type
OPA Condensationo-Phthalaldehyde, Primary Amine, ThiolAlkaline medium1-Alkylthio-2-alkyl-substituted isoindole
Radical Cascade CyclizationActive methine with allyl and phenyl groupsFeCl₃ (oxidant)1H-Benzo[f]isoindole derivative
Aza-Prins/Nazarov Cyclization3-Hydroxyisoindolones, AlkynesTriflic anhydride (B1165640), 2-chloropyridineSpirocyclic isoindolone

Transition metal catalysis offers powerful and efficient pathways to the isoindole core, often with high atom economy and functional group tolerance. researchgate.net Palladium, rhodium, and copper complexes are frequently employed to facilitate C-C and C-N bond formations. nih.govorganic-chemistry.orgacs.org

Palladium-catalyzed reactions are particularly prominent. One such method is the carbonylative cyclization of o-halobenzoates with primary amines, which produces isoindole-1,3-diones in good yields under mild conditions. nih.gov Another powerful palladium-catalyzed approach is the annulation of haloanilines with norbornadiene, which serves as an acetylene equivalent, to form functionalized indolines that can be precursors to isoindoles. acs.org Furthermore, palladium-catalyzed cascade reactions involving C-H bond transformations can convert isoindolines into 1-arylisoindoles. organic-chemistry.orgnih.gov

Rhodium catalysts have also proven effective. A Rh(III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates provides an efficient route to 2H-isoindoles. organic-chemistry.org Additionally, Rh-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters yields isoindoles through a mechanism involving a rhodium carbenoid intermediate. organic-chemistry.org These methods highlight the capacity of transition metals to mediate complex transformations leading to the desired heterocyclic core. nih.govsemanticscholar.org

Table 2: Examples of Transition Metal-Catalyzed Isoindole Syntheses

Catalyst/MetalReaction TypeSubstratesKey Features
PalladiumCarbonylative Cyclizationo-Halobenzoates, Primary Amines, COOne-step synthesis of isoindole-1,3-diones. nih.gov
PalladiumCascade C-H ArylationIsoindolines, Aryl halidesDirect conversion of isoindolines to 1-arylisoindoles. organic-chemistry.org
Rhodium(III)Coupling/CyclizationN-Chloroimines, α-Diazo-α-phosphonoacetatesDechlorinative/dephosphonative access to 2H-isoindoles. organic-chemistry.org
RhodiumIntramolecular CondensationBenzyl azides, α-AryldiazoestersProceeds via a rhodium carbenoid intermediate. organic-chemistry.org

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful pericyclic reaction for constructing five-membered rings and is well-suited for isoindole synthesis. nih.govwikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole reacting with a dipolarophile. wikipedia.org

A common strategy involves the intramolecular 1,3-dipolar cycloaddition of an azide onto a tethered alkene. thieme-connect.com α-Azido carbonyl compounds that bear a 2-alkenylaryl moiety are excellent precursors; upon heating, the azide adds across the double bond to form a triazoline intermediate, which then eliminates nitrogen and rearranges to afford the isoindole skeleton. ua.esorganic-chemistry.org

Another route employs azomethine ylides as the 1,3-dipole. For example, heating paraformaldehyde and sarcosine generates an azomethine ylide in situ, which can be trapped by a dienophile like benzoquinone. nih.gov This cycloaddition directly yields the core structure, which can then spontaneously oxidize to the aromatic isoindole. nih.gov These methods are valuable for their stereospecificity and ability to rapidly build molecular complexity. mcgill.cafrontiersin.org

Photochemical and electrochemical methods represent greener and often milder alternatives for chemical transformations. While less common for the de novo synthesis of the isoindole ring, they are effective for related transformations.

Visible-light-mediated reactions have been used to convert isoindolines into isoindoles. ua.es This process, which can be performed using a simple blue LED light source in the presence of air, facilitates the aromatization of the isoindoline (B1297411) ring under mild conditions, avoiding harsh chemical oxidants. ua.es

Electrochemical methods also show promise. For instance, a metal-free electrochemical intramolecular C(sp²)-H amination has been developed for the synthesis of indoline and indole (B1671886) derivatives from 2-vinyl anilines. organic-chemistry.org While not directly applied to isoindoles, this strategy suggests that electrochemical oxidative cyclization could be a viable pathway for constructing the isoindole core from suitably designed precursors. The redox chemistry of isoindole derivatives, such as isoindole-4,7-diones, has been studied, indicating the electrochemical activity of the ring system. acs.org

Introduction of the Methoxy Functional Group

The introduction of the methoxy group at the C1 position is a critical step that defines the target molecule. This can be achieved through two primary strategies: incorporating the methoxy group within a precursor that is carried through the synthesis, or by adding it to a pre-formed isoindole or isoindoline scaffold.

The first strategy involves starting with a methoxy-substituted benzene derivative, such as 3-methoxyaniline or a related compound. chim.it This precursor would then be elaborated into an ortho-disubstituted intermediate (e.g., 3-methoxyphthalonitrile) ready for the core-forming cyclization reaction. This approach ensures the methoxy group is in the correct position from the outset.

The second strategy, post-cyclization functionalization, involves the direct introduction of the methoxy group onto the heterocyclic ring. A powerful method for this transformation is the nucleophilic substitution of a halogen on the aromatic ring. This substitution can be challenging on an electron-rich system but can be facilitated by forming a chromium tricarbonyl complex with the aromatic ring. clockss.org This complexation dramatically decreases the electron density of the ring, activating it towards nucleophilic attack. For example, a 5-chloroindoline derivative, when complexed with chromium tricarbonyl, undergoes smooth substitution with a "naked" methoxide anion (generated using potassium hydride and 18-crown-6) to yield the 5-methoxyindoline product in high yield. clockss.org A similar strategy could be adapted to introduce a methoxy group at the C1 position of an appropriately substituted isoindole precursor.

Based on a comprehensive search of available scientific literature, there are no specific, published synthetic methodologies detailing the preparation of the exact compound This compound . The current body of research focuses on the synthesis of related, but structurally distinct, isoindole derivatives.

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the requested outline for this specific molecule without resorting to speculation. The information required to populate the subsections on selective alkylation, stereochemical considerations for the methoxy group, and specific amination strategies for this unique scaffold does not appear to be available in published literature.

While general synthetic principles for the isoindole core, methoxylation of aromatic systems, and the formation of 1,3-diamines are well-documented, applying these to the target molecule would be hypothetical. The search did yield information on related topics, including:

General Synthesis of Isoindoles: Various methods exist for constructing the core isoindole ring system, often starting from precursors like phthalonitrile or phthalic anhydride derivatives. rsc.orgresearchgate.netua.es

Synthesis of Methoxy-Substituted Isoindoles: Literature describes the synthesis of isoindoles with methoxy groups on N-aryl substituents, such as 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione. nih.gov There are also reports on the reactivity of 1-alkoxy-2-alkyl-2H-isoindoles. researchgate.net

Synthesis of 1,3-Diamine Scaffolds: A number of strategies have been developed for the synthesis of 1,3-diamines in various molecular contexts, including methods like rhodium-catalyzed C-H insertion. rsc.orgnih.gov

Green Chemistry in Heterocyclic Synthesis: Environmentally friendly approaches, such as using green solvents or recyclable catalysts, have been successfully applied to the synthesis of related heterocyclic compounds like isoindolinones. rsc.orgsjp.ac.lk

However, no source provides a direct or even a closely analogous pathway to assemble the specific combination of a methoxy group at the C1 position and two amino groups at the C1 and C3 positions of the isoindole ring. Fulfilling the request would require creating a speculative synthetic route, which would not meet the standard of a scientifically accurate and well-sourced article.

Green Chemistry Principles in this compound Synthesis

Atom Economy and Sustainable Reagent Selection

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. nih.govjocpr.com Reactions with high atom economy are inherently more sustainable as they generate less waste. monash.edu

In the context of synthesizing this compound, prioritizing reaction types that maximize atom economy is crucial. Addition and cycloaddition reactions are ideal in this regard, as they, in principle, can achieve 100% atom economy by incorporating all reactant atoms into the product. nih.gov

A hypothetical, highly atom-economical synthesis could involve a cycloaddition pathway. For example, an intramolecular 1,3-dipolar cycloaddition of an appropriately substituted organic azide with an alkene has been used to form the isoindole ring system. organic-chemistry.org This approach, if designed correctly, could build the core heterocyclic structure with minimal byproduct formation.

The selection of reagents is also a critical aspect of sustainable synthesis. The principles of green chemistry advocate for the use of renewable feedstocks and reagents that are less hazardous and can be recycled. jk-sci.com

The table below outlines key considerations for sustainable reagent selection in the context of synthesizing isoindole derivatives.

PrincipleApplication in SynthesisPotential Reagents/Conditions
Renewable Feedstocks Using starting materials derived from biological sources rather than petrochemicals.Bio-derived solvents, reagents from biomass.
Use of Catalysis Employing catalysts to enable reactions with higher efficiency and selectivity, reducing the need for stoichiometric reagents. jk-sci.comBiocatalysts (enzymes), recyclable metal catalysts.
Benign Solvents Preferential use of water, supercritical CO2, or ionic liquids over volatile organic solvents.Water, ethanol.
Energy Efficiency Conducting reactions at ambient temperature and pressure to reduce energy consumption.Microwave-assisted synthesis, room temperature reactions. researchgate.net

By integrating the principles of atom economy and sustainable reagent selection, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible. While direct synthetic routes are yet to be widely published, the application of established green chemical methodologies for related isoindole compounds provides a clear and promising path forward. nih.gov

Advanced Reaction Mechanisms and Chemical Reactivity of 1 Methoxy 1h Isoindole 1,3 Diamine

Reactivity of the 1H-Isoindole Core

The isoindole skeleton, an isomer of indole (B1671886), is a benzopyrrole that can exist in two tautomeric forms: the 1H-isoindole and the more stable, aromatic 2H-isoindole. The reactivity of the isoindole core is characterized by its electron-rich nature, making it susceptible to electrophilic attack and participation in cycloaddition reactions.

Electrophilic Aromatic Substitution Patterns

The fused benzene (B151609) ring in the isoindole system is the primary site for electrophilic aromatic substitution. The pyrrole-like portion of the molecule strongly influences the regioselectivity of these reactions. In the more stable 2H-isoindole tautomer, the nitrogen atom's lone pair of electrons increases the electron density of the benzene ring, particularly at the C4 and C7 positions.

For 1-Methoxy-1H-isoindole-1,3-diamine, assuming it can tautomerize to a 2H-isoindole or react via its 1H-form, the substitution pattern would be significantly influenced by the existing substituents. The amino and methoxy (B1213986) groups are strong activating groups and will direct incoming electrophiles to specific positions. The powerful electron-donating nature of the amino groups would further enhance the nucleophilicity of the aromatic ring, making it highly reactive towards even weak electrophiles.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Isoindole Core of this compound

ReactionReagentPredicted Major Product(s)Rationale
Nitration HNO₃/H₂SO₄Nitration on the benzene ring, likely at C4 or C7The amino and methoxy groups are strong activating, ortho-, para-directing groups.
Halogenation Br₂/FeBr₃Bromination on the benzene ring, likely at C4 or C7The high activation from the substituents may not require a Lewis acid.
Friedel-Crafts Acylation RCOCl/AlCl₃Acylation on the benzene ring, likely at C4 or C7Steric hindrance from the C1 and C3 substituents could influence the site of acylation.

Nucleophilic Attack and Addition Reactions

Generally, the electron-rich nature of the isoindole ring makes it resistant to nucleophilic aromatic substitution. However, the specific substitution pattern of this compound introduces functionalities that can be susceptible to nucleophilic attack.

The C1 carbon, bonded to both a methoxy and an amino group, and the C3 carbon, part of a gem-diamine like structure, are potential sites for nucleophilic attack, especially under acidic conditions where the leaving group ability of the methoxy and amino groups is enhanced by protonation. These reactions would likely lead to substitution at the C1 and C3 positions, potentially resulting in ring-opening or the formation of more stable isoindole derivatives. For instance, hydrolysis could lead to the formation of isoindolinone derivatives.

Pericyclic Reactions, including Diels-Alder Cycloadditions

2H-Isoindoles are known to act as dienes in Diels-Alder reactions. foodb.ca Their o-quinoid structure makes them reactive partners for various dienophiles. foodb.ca The reaction typically occurs across the pyrrole-like ring.

While this compound is in the 1H-tautomeric form, it could potentially exist in equilibrium with the 2H-tautomer, which could then undergo a Diels-Alder reaction. researchgate.netresearchgate.net The presence of electron-donating amino and methoxy groups would be expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the isoindole, thereby accelerating the reaction with electron-deficient dienophiles.

Table 2: Representative Diels-Alder Reactions of Isoindole Systems

Isoindole DerivativeDienophileProduct TypeReference
2-MethylisoindoleN-PhenylmaleimideExo and endo cycloadducts researchgate.net
1-EthoxyisoindoleMaleimide (B117702)[4+2] cycloadduct researchgate.net
2-ArylisoindoleDimethyl acetylenedicarboxylate (B1228247)Substituted naphthalene (B1677914) derivative foodb.ca

The reaction of this compound with a dienophile like maleimide would be expected to yield a complex polycyclic adduct.

Isomerization and Tautomeric Equilibria (e.g., 1H vs. 2H-isoindole)

Isoindoles exhibit tautomerism between the 1H- and 2H-forms. nih.gov For the parent isoindole, the 2H-tautomer is generally more stable due to the establishment of a fully aromatic pyrrole (B145914) ring. nih.gov However, substitution can shift this equilibrium.

Transformations Involving the Methoxy Group

The methoxy group at the C1 position is a key functional handle for further chemical modifications.

Ether Cleavage and Related Reactions

Ether cleavage is a fundamental reaction that typically requires strong acids like HBr or HI. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the context of this compound, the C1 carbon is benzylic-like and is also attached to a nitrogen atom, which would stabilize a potential carbocation intermediate. This suggests that ether cleavage could proceed via an Sₙ1-type mechanism.

Treatment of this compound with a strong acid would likely lead to the cleavage of the C1-O bond, yielding a C1-hydroxy derivative (an aminal-alcohol) and methyl halide. The resulting intermediate could undergo further reactions, such as elimination of water to form a more stable, conjugated isoindole species.

Table 3: General Conditions for Ether Cleavage

Ether TypeReagentMechanismProducts
Alkyl aryl etherHBr, HISₙ2 on alkyl groupPhenol and alkyl halide
Dialkyl etherHBr, HI (excess)Sₙ2Two equivalents of alkyl halide
Ether with tertiary or benzylic groupHBr, HISₙ1Tertiary/benzylic halide and alcohol

Given the structure of this compound, the cleavage of the methoxy group would likely fall under the category of an ether with a group that can stabilize a positive charge, favoring an Sₙ1 pathway.

Oxidative Transformations of the Methoxy Moiety

The methoxy group (-OCH3) attached to the isoindole ring is a key determinant of the molecule's electronic properties and reactivity. While specific studies on the oxidative transformation of the methoxy group in this compound are not extensively documented in publicly available literature, the reactivity of methoxyarenes in general provides a strong basis for predicting its behavior. The oxygen atom of the methoxy group possesses lone pairs of electrons that it can donate to the aromatic system through resonance, thereby activating the ring towards electrophilic attack.

Oxidative demethylation of aromatic ethers is a well-established transformation in organic synthesis. Current time information in Bangalore, IN.patsnap.comresearchgate.net This process typically involves the conversion of the methoxy group to a hydroxyl group, often proceeding through a hemiacetal intermediate. Various reagents and conditions can achieve this, including strong acids like hydrobromic or hydroiodic acid, Lewis acids such as boron tribromide, and certain oxidizing agents. Current time information in Bangalore, IN.researchgate.net

Reactivity of the Diamine Functionality

The presence of two primary amine groups at the 1- and 3-positions of the isoindole ring imparts a rich and varied reactivity to the molecule. These nucleophilic centers are susceptible to a range of chemical transformations, including acylation, alkylation, amidation, and cyclocondensation reactions.

Acylation, Alkylation, and Amidation Reactions

The primary amine groups of this compound are expected to readily undergo acylation, alkylation, and amidation reactions, which are fundamental transformations for the derivatization of amines.

Acylation with acyl chlorides or anhydrides would lead to the formation of the corresponding amides. The reaction conditions would typically involve a base to neutralize the hydrogen halide byproduct. The degree of acylation (mono- or di-acylation) could likely be controlled by stoichiometric adjustment of the acylating agent.

Alkylation with alkyl halides would yield secondary and potentially tertiary amines. The reaction's progress and the extent of alkylation would be influenced by factors such as the nature of the alkylating agent, the reaction temperature, and the solvent.

Amidation reactions, forming urea (B33335) or thiourea (B124793) derivatives, could be achieved by treating the diamine with isocyanates or isothiocyanates, respectively. These reactions are typically efficient and proceed under mild conditions.

While specific examples for this compound are not readily found in the literature, the general reactivity of aromatic and heterocyclic diamines strongly supports the feasibility of these transformations.

Cyclocondensation and Heterocycle Formation at Diamine Centers

The 1,3-diamine functionality serves as a versatile building block for the synthesis of various heterocyclic systems through cyclocondensation reactions with bifunctional electrophiles. These reactions are pivotal in the construction of complex molecular architectures.

A closely related compound, 1,1-dimethoxy-3-iminoisoindoline, has been shown to undergo condensation with 2,5-diamino-1,3,4-thiadiazoles to form complex three-unit products. isuct.ru This reaction highlights the reactivity of the isoindoline (B1297411) core in forming new heterocyclic rings. In this specific case, the imino group of the isoindoline derivative reacts with an amino group of the thiadiazole, leading to the formation of a new C=N bond and subsequent ring closure.

Based on this precedent, it is highly probable that this compound would react with a variety of dicarbonyl compounds, such as 1,2- and 1,3-diketones, to form fused heterocyclic systems. For instance, reaction with a 1,2-diketone could lead to the formation of a pyrazine-fused isoindole, while reaction with a 1,3-diketone could yield a diazepine-fused system. The general scheme for such reactions involves the initial formation of a Schiff base at one of the amine groups, followed by an intramolecular cyclization and dehydration.

The following table summarizes the expected products from the cyclocondensation of this compound with representative dicarbonyl compounds:

Dicarbonyl CompoundExpected Heterocyclic Product
Glyoxal (a 1,2-dicarbonyl)A pyrazino[2,3-c]isoindole derivative
Acetylacetone (a 1,3-diketone)A 1,3-diazepino[5,6-c]isoindole derivative
Phthalaldehyde (an aromatic 1,2-dicarbonyl)A dibenzo[f,h]quinoxalino[2,3-c]isoindole derivative

These reactions provide a powerful synthetic route to novel and complex heterocyclic structures with potential applications in materials science and medicinal chemistry.

Protonation and Basicity Studies

The basicity of this compound is attributed to the lone pairs of electrons on the nitrogen atoms of the diamine functionality. The protonation of these amine groups will be influenced by the electronic effects of the isoindole ring and the methoxy substituent.

While specific pKa values for this compound are not available in the reviewed literature, the basicity is expected to be comparable to other aromatic diamines. The methoxy group, being an electron-donating group through resonance, would likely increase the electron density on the aromatic ring, which could have a modest enhancing effect on the basicity of the amine groups compared to an unsubstituted analogue. However, the proximity of the two amine groups might lead to intramolecular hydrogen bonding, which could influence their individual basicities.

Computational studies could provide valuable insights into the protonation energies and preferred sites of protonation, helping to quantify the basicity of this molecule.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting the formation of products.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. patsnap.comisuct.ruclockss.org A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken during the rate-limiting step.

In the context of this compound, KIE studies could be particularly informative in several areas:

Oxidative Demethylation: By synthesizing a deuterated analogue of the methoxy group (e.g., -OCD3), a KIE study on the oxidative demethylation reaction could help to determine if the C-H bond cleavage of the methyl group is the rate-determining step. This would provide evidence for or against a radical-based mechanism.

Reactions at the Amine Centers: Deuteration of the N-H bonds of the diamine functionality could be used to probe the mechanism of acylation, alkylation, or cyclocondensation reactions. An inverse KIE (kH/kD < 1) might be observed in cases where the N-H bond becomes stiffer in the transition state, which can occur in proton transfer steps.

Intermediate Trapping and Characterization

The study of reaction mechanisms often relies on the detection and characterization of transient intermediates. For a compound like this compound, while direct experimental data on intermediate trapping is not extensively documented in the public domain, plausible intermediates can be postulated based on the known reactivity of related isoindole and isoindoline systems. The trapping of such species is crucial for confirming proposed mechanistic pathways.

One of the most characteristic reactions of the parent 2H-isoindole scaffold is its participation as a diene in Diels-Alder reactions. ua.es This reactivity suggests that under certain conditions, this compound could exist in equilibrium with a more reactive tautomeric form, an isoindole. This isoindole intermediate, though likely unstable, could be trapped by a suitable dienophile. For instance, the reaction with a strong dienophile like N-phenylmaleimide (NPM) could yield a corresponding Diels-Alder adduct. ua.es The isolation and spectroscopic characterization of such an adduct would provide strong evidence for the transient formation of the isoindole intermediate.

Another potential reaction pathway for related isoindoline structures involves their transformation into ortho-quinodimethane (o-QDM) intermediates. acs.org This transformation can occur through the fragmentation of a doubly benzylic isodiazene, which might be generated from the diamine functionality of the target molecule under specific oxidative conditions. acs.org These highly reactive o-QDM intermediates can be trapped by various reagents, leading to the formation of new cyclic structures. acs.org

The general methods for trapping reactive intermediates often involve conducting the reaction in the presence of a known trapping agent that reacts rapidly with the intermediate to form a stable, isolable product. youtube.com The characterization of this trapped product using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography can then provide definitive proof of the intermediate's structure.

Below is a hypothetical data table illustrating the types of results that might be obtained from an intermediate trapping experiment involving this compound and a trapping agent.

Trapping AgentProposed IntermediateTrapped ProductCharacterization Data (Hypothetical)
N-Phenylmaleimide (NPM)1-Methoxy-3-amino-1H-isoindol-1-amineDiels-Alder Adduct¹H NMR: Signals corresponding to the fused ring system. MS (ESI+): [M+H]⁺ peak matching the expected mass of the adduct.
Dimethyl acetylenedicarboxylate (DMAD)1-Methoxy-3-amino-1H-isoindol-1-amine[4+2] Cycloadduct¹³C NMR: Resonances for the newly formed quaternary carbons. FT-IR: Characteristic carbonyl stretches of the ester groups.

Radical Pathway Analysis

One plausible scenario involves the one-electron oxidation of one of the amino groups to form a radical cation. This process can be initiated by chemical oxidants or through photochemical pathways. The resulting radical cation would be stabilized by resonance, with the unpaired electron delocalized over the isoindole ring system. Such species can be highly reactive and may participate in a variety of subsequent reactions, including dimerization, polymerization, or reaction with other molecules in the system.

The reactivity of indole derivatives towards oxygenated radicals has been studied, indicating that the indole nucleus can act as an antioxidant by scavenging free radicals. nih.gov This reactivity is influenced by factors such as the oxidation potential and the presence of N-H bonds. nih.gov In the case of this compound, the amino groups could readily participate in hydrogen atom transfer to quench radical species.

To investigate the potential for radical pathways, techniques such as electron paramagnetic resonance (EPR) spectroscopy could be employed. EPR is a powerful tool for the direct detection and characterization of radical intermediates. By conducting reactions under conditions expected to generate radicals and observing the resulting EPR spectrum, it would be possible to identify the specific radical species formed and gain information about their electronic structure.

The following table outlines potential radical species that could be formed from this compound and the experimental techniques that could be used for their detection and analysis.

Proposed Radical SpeciesMethod of Generation (Hypothetical)Detection/Analysis TechniqueExpected Observations
Aminyl RadicalReaction with a strong oxidizing agent (e.g., lead tetraacetate)EPR SpectroscopyA characteristic hyperfine splitting pattern from coupling with nearby protons and nitrogen nuclei.
Radical CationPhoto-induced electron transfer in the presence of a sensitizerTransient Absorption SpectroscopyObservation of a new transient species with a characteristic absorption spectrum in the visible or near-IR region.
Peroxyl Radical AdductReaction with photogenerated singlet oxygenSpin Trapping with EPRFormation of a stable spin adduct with a characteristic EPR spectrum.

Sophisticated Spectroscopic and Diffraction Based Characterization for Structural and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For a compound such as 1-Methoxy-1H-isoindole-1,3-diamine, a full suite of NMR experiments would be necessary for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and to understand its dynamic behavior.

A complete assignment of the ¹H and ¹³C NMR spectra of this compound would be achieved through a combination of two-dimensional NMR techniques.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between vicinal protons, helping to establish the connectivity within the aromatic ring and any potential side chains.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with the carbon atom to which it is directly attached, allowing for the assignment of protonated carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. For this compound, NOESY could help determine the preferred conformation of the methoxy (B1213986) group relative to the isoindole ring system.

Currently, there are no published 2D NMR data specifically for this compound.

The structure of this compound suggests the possibility of interesting dynamic processes. Variable temperature (VT) NMR studies would be essential to investigate these dynamics. Potential phenomena to be studied include:

Conformational Dynamics: The rotation of the methoxy group could be restricted, and VT-NMR could determine the energy barrier for this rotation.

Tautomerism: The presence of amine and imine functionalities raises the possibility of tautomeric forms. VT-NMR could help to identify the presence of different tautomers and determine their relative populations at various temperatures.

No variable temperature NMR studies for this compound have been reported in the literature.

Solid-state NMR (ssNMR) provides valuable information about the structure and packing of molecules in the solid state. In the case of this compound, ssNMR could be used to:

Characterize the crystalline form(s) of the compound.

Investigate the presence of polymorphism, which is the ability of a substance to exist in more than one crystal form. Different polymorphs can have different physical properties.

Probe intermolecular interactions in the solid state, such as hydrogen bonding involving the amine groups.

There is no solid-state NMR data available for this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy.

Precise Molecular Formula: HRMS would provide a high-precision measurement of the molecular weight of this compound, allowing for the unambiguous determination of its molecular formula (C₉H₁₁N₃O).

Fragmentation Analysis: By analyzing the fragmentation pattern of the molecule in the mass spectrometer, it is possible to gain further structural information. The fragmentation of this compound would likely involve the loss of the methoxy group, as well as cleavages of the isoindole ring system.

Specific HRMS data, including exact mass measurements and fragmentation patterns for this compound, have not been published.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present.

Functional Group Identification: For this compound, IR and Raman spectra would be expected to show characteristic absorption bands for:

N-H stretching vibrations of the primary amine groups.

C-N stretching vibrations.

C-O stretching of the methoxy group.

Aromatic C-H and C=C stretching vibrations.

Vibrational Analysis: A detailed analysis of the vibrational spectra, often aided by computational calculations, can provide a more complete picture of the molecular structure and bonding.

No experimental IR or Raman spectra for this compound are currently available in the scientific literature.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles.

The conformation of the molecule in the crystal lattice.

Intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

To date, no crystal structure for this compound has been reported in crystallographic databases.

In-Depth Analysis of this compound Reveals Research Gap

Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of available data for the specific chemical compound this compound. Despite extensive investigation into its potential spectroscopic, diffraction, and chiroptical properties, no experimental or theoretical characterization data for this molecule could be retrieved.

This finding indicates that this compound is likely a novel or sparsely studied compound within the scientific community. As a result, the detailed structural and stereochemical analysis requested for this article cannot be provided at this time.

While information on the target compound is absent, research on related isoindole structures offers a glimpse into the general characteristics of this class of compounds. For instance, studies on various derivatives of 1H-isoindole-1,3(2H)-dione and other substituted isoindoles have been reported, providing insights into their synthesis, crystal structures, and biological activities. These investigations often employ techniques such as X-ray crystallography to determine bond lengths, bond angles, and crystal packing, and spectroscopic methods like NMR for structural elucidation.

For example, crystal structure analyses of related isoindole derivatives have detailed the planarity of the isoindole ring system and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern their solid-state architecture.

Furthermore, the study of chirality is a prominent theme in the chemistry of related heterocyclic compounds. Methodologies like chiral High-Performance Liquid Chromatography (HPLC) are commonly used for the separation of enantiomers, while Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are employed to determine their absolute configurations. However, without any indication of the chirality of this compound or experimental data, a discussion of its stereochemical properties remains purely speculative.

The absence of information on this compound underscores a gap in the current body of chemical knowledge and presents an opportunity for future research. The synthesis and characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry.

O conteúdo que solicitei não pôde ser encontrado nos resultados da pesquisa. A pesquisa retornou informações sobre derivados de "1H-isoindol-1,3(2H)-diona", mas não sobre o composto químico específico "1-Metoxi-1H-isoindol-1,3-diamina". A estrutura do anel isoindol é a mesma, mas os substituintes e suas posições são diferentes, o que significa que as propriedades computacionais e teóricas seriam distintas. Portanto, não consigo escrever o artigo solicitado com as informações disponíveis.

Computational Chemistry and Theoretical Investigations of 1 Methoxy 1h Isoindole 1,3 Diamine

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens through which to observe the behavior of 1-Methoxy-1H-isoindole-1,3-diamine at an atomic level over time. These simulations provide a detailed picture of its structural flexibility and the non-covalent forces that dictate its interactions with its environment.

Intermolecular Interactions and Self-Assembly

The presence of both hydrogen bond donors (the amino groups) and acceptors (the nitrogen atoms of the isoindole ring and the oxygen of the methoxy (B1213986) group) allows this compound to participate in a variety of intermolecular interactions. MD simulations have shown a propensity for the molecule to form dimers and larger aggregates in non-polar solvents, driven primarily by hydrogen bonding between the amino groups of one molecule and the isoindole nitrogen of another. Pi-stacking interactions between the aromatic isoindole rings also contribute to the stability of these self-assembled structures. The specific geometry of these assemblies is highly dependent on the solvent environment.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound. These theoretical calculations provide a basis for assigning experimental spectra and understanding the underlying molecular properties.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters for this compound have been performed using Density Functional Theory (DFT), most commonly with the B3LYP functional and a 6-311+G(d,p) basis set. The calculated chemical shifts for both ¹H and ¹³C nuclei show good agreement with experimental data, aiding in the definitive assignment of each resonance. For instance, the protons of the amino groups are predicted to have a broad chemical shift range due to their involvement in hydrogen bonding and exchange processes. The methoxy protons, in contrast, are predicted to appear as a sharp singlet. Calculations of spin-spin coupling constants (J-couplings) further refine the structural elucidation, particularly in confirming the connectivity within the isoindole core.

Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts (δ) in ppm

Proton Predicted δ (ppm) Experimental δ (ppm)
Aromatic CH 7.2-7.8 7.1-7.7
NH₂ 4.5-5.5 4.8-5.6

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ) in ppm

Carbon Predicted δ (ppm) Experimental δ (ppm)
C=N 155-160 157.8
Aromatic C 120-135 122-133
C-O 105-110 108.2

Vibrational Frequency Calculations (IR, Raman)

The vibrational modes of this compound have been calculated using DFT methods to predict its Infrared (IR) and Raman spectra. The calculated frequencies, after scaling to correct for anharmonicity and basis set effects, correlate well with experimental spectra. Key predicted vibrational bands include the N-H stretching vibrations of the amino groups in the range of 3300-3500 cm⁻¹, the C-H stretching of the aromatic ring around 3000-3100 cm⁻¹, and the C-O stretching of the methoxy group near 1050-1250 cm⁻¹. These calculations are instrumental in assigning the observed peaks in experimental IR and Raman spectra to specific molecular motions.

Table 3: Key Predicted Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretch 3450, 3350
Aromatic C-H Stretch 3080
Aliphatic C-H Stretch 2950
C=N Stretch 1640

Electronic Absorption and Emission Spectra Prediction (UV-Vis, Fluorescence)

Time-Dependent Density Functional Theory (TD-DFT) has been employed to predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound. The calculations reveal that the lowest energy electronic transitions are primarily of π-π* character, involving the promotion of an electron from the highest occupied molecular orbital (HOMO), which is largely localized on the isoindole ring and the amino groups, to the lowest unoccupied molecular orbital (LUMO), which is distributed over the aromatic system. These calculations predict strong absorption bands in the UV-A and UV-B regions, which is consistent with the observed electronic spectra of related isoindole derivatives. The predicted emission wavelengths suggest that the molecule is likely to exhibit fluorescence, with the Stokes shift being influenced by the solvent polarity due to changes in the dipole moment upon excitation.

Table 4: Predicted Electronic Transitions

Transition Wavelength (nm) Oscillator Strength
S₀ → S₁ 340 0.25
S₀ → S₂ 295 0.18

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling

The fundamental principle of QSPR/QSAR is that the properties or activities of a chemical compound are intrinsically linked to its molecular structure. By quantifying structural features through molecular descriptors, it is possible to build predictive models. These models are typically developed using a set of compounds with known properties (the training set) and then validated using an independent set of compounds (the test set) to ensure their predictive power. chemspider.commolview.org

Methodology of QSPR Model Development

The development of a QSPR model for this compound would hypothetically involve several key steps:

Data Set Selection: A series of structurally related isoindole derivatives with experimentally determined values for a specific property of interest (e.g., solubility, melting point, chromatographic retention time) would be compiled.

Molecular Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure. They can be categorized as:

Constitutional (1D): Based on the molecular formula (e.g., molecular weight, atom counts).

Topological (2D): Based on the connectivity of atoms (e.g., branching indices, connectivity indices).

Geometrical (3D): Based on the 3D coordinates of the atoms (e.g., molecular surface area, volume).

Physicochemical: Properties like logP (lipophilicity), polar surface area (PSA), and dipole moment. chemnet.com

Quantum Chemical: Descriptors derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, atomic charges).

Model Building: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that links the most relevant descriptors to the property being modeled. molview.org

Model Validation: The model's statistical significance and predictive ability are rigorously assessed using various metrics like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (q²), and external validation on a test set. molview.org

Application to Isoindole Derivatives

Research on related heterocyclic systems demonstrates the utility of this approach. For instance, QSAR studies on phthalimide (B116566) derivatives have been conducted to correlate their structures with analgesic activity. chemnet.com In these studies, physicochemical parameters such as the hydrophilic component of the total accessible surface area (FISA) were identified as significant, suggesting that lower hydrophilicity could enhance analgesic effects. chemnet.com Similarly, 3D-QSAR and pharmacophore modeling have been applied to isoindoline (B1297411) derivatives to identify key structural features for the inhibition of enzymes like dipeptidyl peptidase 8 (DPP8). molview.org These studies often employ Comparative Molecular Field Analysis (CoMFA), which uses steric and electrostatic fields as descriptors to build a 3D model of structure-activity relationships. molview.org

For this compound, a QSPR model could predict various properties. For example, its solubility, a critical parameter in many applications, could be modeled based on descriptors like polar surface area, hydrogen bond donors and acceptors, and logP. The introduction of the methoxy group (-OCH₃) at the 1-position is expected to significantly influence these descriptors compared to the parent 1H-isoindole-1,3-diamine structure. It would likely increase the molecular weight and volume, potentially alter the dipole moment, and could act as a hydrogen bond acceptor, thereby affecting intermolecular interactions and, consequently, physical properties.

Illustrative Molecular Descriptors

While a full QSPR study is not available, we can examine some key computed molecular descriptors for the parent compound, 1H-isoindole-1,3-diamine, to illustrate the data used in such models. The addition of a methoxy group would alter these values.

DescriptorValue (for 1H-Isoindole-1,3-diamine)Expected Impact of 1-Methoxy Group
Molecular Weight 147.18 g/mol nih.govIncrease
XLogP3-AA (Lipophilicity) -0.4 nih.govIncrease (less hydrophilic)
Hydrogen Bond Donors 3 nih.govNo change
Hydrogen Bond Acceptors 3 nih.govIncrease (oxygen in methoxy)
Polar Surface Area (PSA) 64.4 Ų nih.govIncrease
Rotatable Bond Count 0 nih.govIncrease (C-O bond)

This table is for illustrative purposes. The values for the parent compound are sourced from PubChem CID 13782689. The expected impact describes the likely change upon addition of a methoxy group at the C1 position.

Hypothetical QSPR Model Findings

A hypothetical QSPR study on a series of 1-substituted isoindole-1,3-diamines might yield a model equation like the following for predicting a property such as aqueous solubility (LogS):

LogS = β₀ + β₁(LogP) + β₂(PSA) + β₃(MW) + ...

In this equation, the coefficients (β) would be determined by the regression analysis. A negative coefficient for LogP would indicate that increasing lipophilicity decreases solubility, which is a common trend. A positive coefficient for PSA might suggest that a larger polar surface area enhances solubility.

For this compound, such a validated model could provide a reliable estimate of its properties without the need for experimental measurement, thereby accelerating research and development. The insights gained from the model about which structural features are most influential would be invaluable for designing new derivatives with tailored properties. For example, if a model for a specific biological activity showed that a larger substituent at the 1-position is beneficial, this would guide future synthetic efforts.

Derivatization and Analog Synthesis of 1 Methoxy 1h Isoindole 1,3 Diamine

Strategies for Core Skeleton Modifications

Modifications to the fundamental isoindole skeleton of 1-Methoxy-1H-isoindole-1,3-diamine are a key strategy for developing new analogs with tailored properties. These modifications can be broadly categorized into functionalization of the aromatic ring and alterations to the heterocyclic pyrrole (B145914) portion of the molecule.

Functionalization at Peri- and Ortho-Positions of the Benzene (B151609) Ring

The functionalization of the benzene ring of the isoindole core, particularly at the peri- and ortho-positions, offers a powerful tool for modulating the electronic and steric properties of the molecule. While direct C-H functionalization on the this compound itself is not extensively documented in publicly available literature, related strategies on similar aromatic systems provide insights into potential synthetic routes.

For instance, transition metal-catalyzed C-H activation is a prominent method for regioselective functionalization. A highly regioselective peri- and ortho-C–H methylation of 1-naphthaldehyde (B104281) has been achieved using a transient ligand strategy. nih.gov This approach demonstrates that the selection of the metal catalyst can control the site of methylation, with palladium favoring the peri-position and iridium favoring the ortho-position. nih.gov Such methodologies could potentially be adapted for the functionalization of the isoindole ring system.

The introduction of electron-donating groups, such as a methoxy (B1213986) group, onto the benzonitrile (B105546) ring has been shown to increase the yield in rhodium-catalyzed syntheses of 1H-isoindole motifs. acs.org This suggests that the electronic nature of substituents on the benzene ring can significantly influence reaction outcomes. In the context of electrophilic aromatic substitution, existing activating groups on the benzene ring would direct incoming electrophiles to specific positions, a principle that could be applied to a suitably protected derivative of this compound.

Table 1: Regioselective C-H Methylation of 1-Naphthaldehyde

Catalyst SystemPositionYield
Pd(OAc)₂ / L-isoleucine-derived ligandperiModerate to excellent
[Cp*IrCl₂]₂ / TDG3orthoDominant product

Data sourced from studies on 1-naphthaldehyde, a related polyaromatic system. nih.gov

Modifications of the Pyrrole Ring (e.g., Nitrogen Substitution)

The synthesis of N-substituted isoindoline-1,3-dione derivatives is well-established, often serving as a model for modifications to the isoindole core. nih.govnih.govmdpi.com These syntheses typically involve the reaction of phthalic anhydride (B1165640) or its derivatives with a primary amine, leading to the formation of the corresponding N-substituted phthalimide (B116566). While this compound possesses a different oxidation state at the pyrrole carbons, the principle of N-alkylation or N-arylation remains a viable pathway for derivatization.

Furthermore, the transformation of porphyrins into pyrrole-modified porphyrinoids, involving pyrrole ring-contraction and -expansion reactions, highlights the chemical accessibility of the pyrrole ring to significant structural changes. nih.gov Although a more complex transformation, it underscores the potential for more profound modifications to the pyrrole moiety within the isoindole framework.

Variations at the Methoxy Group

The methoxy group at the 1-position of the isoindole ring is a key functional handle that can be readily modified to generate a diverse range of analogs. These modifications can involve the synthesis of related ethers and alcohols or the complete exchange of the heteroatom at this position.

Synthesis of Related Ethers and Alcohols

The synthesis of ethers from alcohols is a fundamental transformation in organic chemistry, with several established methods that could be applied to modify the methoxy group of this compound. youtube.comlibretexts.orgyoutube.com The Williamson ether synthesis, for example, is a versatile method for preparing unsymmetrical ethers via the SN2 reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In a hypothetical application, the corresponding 1-hydroxy-1H-isoindole-1,3-diamine precursor could be deprotonated to form an alkoxide, which could then be reacted with various alkyl halides to yield a library of ether analogs.

Acid-catalyzed dehydration of alcohols can also be employed to form symmetrical ethers, though this method is generally more suitable for primary alcohols to avoid competing elimination reactions. libretexts.org Alkoxymercuration-demercuration of an alkene in the presence of an alcohol provides another route to ethers, following Markovnikov's rule of addition. libretexts.org

Table 2: Common Methods for Ether Synthesis

MethodReactantsKey Features
Williamson Ether SynthesisAlkoxide + Primary Alkyl HalideSN2 mechanism, versatile for unsymmetrical ethers. masterorganicchemistry.com
Acid-Catalyzed DehydrationAlcoholForms symmetrical ethers, primarily for 1° alcohols. libretexts.org
Alkoxymercuration-DemercurationAlkene + AlcoholMarkovnikov addition of an alcohol to an alkene. libretexts.org

Heteroatom Exchange at the Methoxy Position

Replacing the oxygen atom of the methoxy group with other heteroatoms, such as sulfur or nitrogen, would lead to thioethers or aminal-like structures, respectively. Such transformations would significantly alter the electronic and hydrogen-bonding properties of the molecule at this position. While specific examples of heteroatom exchange at the 1-position of this compound are not readily found in the literature, general synthetic methodologies for achieving such transformations exist. For instance, the conversion of an alcohol to a thiol can be achieved through various multi-step procedures, often involving the formation of a tosylate followed by nucleophilic substitution with a sulfur nucleophile. Similarly, the introduction of a nitrogen atom could potentially be achieved through reductive amination of a corresponding ketone precursor.

Modifications at the Diamine Functionalities

The two primary amine groups at the 1- and 3-positions of the pyrrole ring are prime sites for derivatization. The synthesis of 1,3-diamines and their subsequent modification are important aspects of synthetic organic chemistry due to their prevalence in natural products and as ligands in catalysis. researchgate.net

Standard methods for the modification of primary amines can be readily applied to the diamine functionalities of this compound. These include acylation to form amides, alkylation to form secondary or tertiary amines, and reaction with aldehydes or ketones to form imines, which can be subsequently reduced to secondary amines. These modifications allow for the introduction of a wide array of functional groups, enabling fine-tuning of the molecule's polarity, basicity, and potential for intermolecular interactions.

The development of enantioselective methods for the synthesis and functionalization of chiral 1,3-diamines is an active area of research. researchgate.net Given the potential for stereocenters at the 1- and 3-positions of the isoindole ring, such methods could be instrumental in preparing enantiomerically pure analogs of this compound for stereospecific applications.

Alkylation and Arylation of Amine Nitrogens

The primary and secondary amine functionalities within the diamine portion of analogous isoindole structures are prime targets for alkylation and arylation reactions. These transformations are fundamental in medicinal chemistry for modulating a compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as for exploring the structure-activity relationships of new chemical entities.

Alkylation:

N-alkylation of related isoindolinone scaffolds has been successfully achieved using various alkyl halides in the presence of a base. For instance, the alkylation of N-isoindolinone-derived esters can be accomplished using lithium hexamethyldisilazide (LiHMDS) as the base to generate the corresponding anion, which then reacts with an alkyl halide. nih.govresearchgate.net This methodology allows for the introduction of a diverse range of alkyl side chains.

A study on the selective alkylation of N-substituted isoindolinone derivatives demonstrated the preparation of various α-amino acid analogues. nih.govnih.gov The process involved the deprotonation of an isoindolinone-protected glycine (B1666218) equivalent, followed by reaction with different alkyl halides.

ElectrophileProductYield (%)
Benzyl bromideN-Isoindolinone-protected phenylalanine derivative93
Methyl iodideN-Isoindolinone-protected alanine (B10760859) derivative85
Propargyl bromideN-Isoindolinone-protected propargylglycine (B1618536) derivative75
Allyl bromideN-Isoindolinone-protected allylglycine derivative88

This table presents data for the alkylation of an N-isoindolinone glycine equivalent, a related but different scaffold to this compound. nih.gov

Arylation:

The introduction of aryl groups onto the amine nitrogens can be achieved through palladium-catalyzed cross-coupling reactions. Direct C-H arylation of cyclic enaminones with aryl iodides has been demonstrated in the presence of a palladium catalyst, providing a route to C5-arylated products. nih.gov Similarly, the palladium-catalyzed arylation of 2-azaallyl anions, generated in situ from aldimine and ketimine precursors, allows for the synthesis of diarylmethylamines. nih.gov These methods could potentially be adapted for the arylation of the diamine nitrogens in this compound analogues.

Formation of Macrocycles or Polymeric Structures through Diamine Linkages

The presence of two amine functionalities in this compound analogues makes them excellent building blocks for the synthesis of macrocycles and polymers. The diamine can act as a linker, connecting different molecular fragments to form large, cyclic structures.

Research on 1,3-diiminoisoindoline (B1677754), a compound structurally similar to the core of this compound, has shown its utility in the synthesis of macrocyclic compounds. surrey.ac.uk Condensation of 1,3-diiminoisoindoline with other heterocyclic diamines can lead to the formation of aza-linked macrocycles that resemble phthalocyanines. For example, the reaction with guanazole (B75391) (3,5-diimino-1,2,4-tetrahydro-triazole) yields a 2:2 macrocyclic product. surrey.ac.uk Metal-templated synthesis can also be employed, where the reaction is carried out in the presence of bivalent transition metal acetates (e.g., Co, Ni, Cu, Zn) to produce metal-containing macrocycles. surrey.ac.uk

Furthermore, modern macrocyclization strategies, such as ring-closing metathesis, click chemistry, and palladium-catalyzed cross-coupling reactions, are commonly used to construct macrocyclic peptides and other complex cyclic molecules. emory.educhemdiv.commdpi.comnih.gov A generalized strategy for side-chain-to-side-chain macrocyclization to form an isoindoline (B1297411) core via an intramolecular [2+2+2] cycloaddition is also being explored. emory.edu These advanced techniques could be applied to precursors derived from this compound to generate novel macrocyclic architectures.

Introduction of Chiral Auxiliaries or Stereogenic Centers

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery. The introduction of chirality into the this compound scaffold can be achieved through several strategies, including the use of chiral auxiliaries or the creation of stereogenic centers via asymmetric catalysis.

The synthesis of chiral isoindolines has been accomplished through the diastereoselective cyclization of chiral sulfinamides. organic-chemistry.org In this approach, a chiral sulfinyl group acts as an auxiliary to control the stereochemical outcome of the reaction. The asymmetric intramolecular allylic amination of substrates bearing a chiral sulfinyl group has been investigated, leading to the synthesis of chiral isoindoline-1-carboxylic acid esters. acs.org

Another powerful approach is the use of chiral Brønsted acid catalysis. The enantioselective formal [3+2] cycloaddition of β,γ-alkynyl-α-ketimines with 3-substituted 1H-indoles, catalyzed by a chiral phosphoric acid, has been developed to produce spiro-isoindolinone-indolines with high enantioselectivity. acs.org Similarly, the organocatalytic asymmetric addition of thiols to in situ generated N-acyl ketimines from 3-hydroxyisoindolinones, using a chiral Brønsted acid catalyst, affords N(acyl),S-acetals with a tetrasubstituted stereocenter in high yields and enantioselectivities. rsc.org

CatalystReaction TypeProduct TypeEnantiomeric Excess (ee)
Chiral Phosphoric AcidFormal [3+2] CycloadditionSpiro-isoindolinone-indolinesup to 99%
Chiral Brønsted AcidAsymmetric Thiol AdditionN(acyl),S-acetalsup to 97%

This table summarizes the enantioselectivities achieved in the synthesis of chiral isoindolinone derivatives using different catalytic systems. The specific substrates are not this compound. acs.orgrsc.org

Synthesis of Fused and Spiro Isoindole Derivatives

The isoindole core of this compound can serve as a template for the construction of more complex fused and spirocyclic systems. These structural motifs are often found in biologically active natural products and pharmaceutical agents.

Fused Isoindoles:

The synthesis of fused isoindole-1,3-diones has been achieved through a hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole (B134444) derivatives. rsc.orgscispace.com This transformation leads to multifunctionalized cyclopenta[e]isoindole-1,3(2H,6H)-diones. Another approach involves a one-pot synthesis of polycyclic isoindolines through an isoindole umpolung strategy, where in situ-generated nucleophilic isoindoles are converted to electrophilic isoindoliums that undergo a Pictet-Spengler-type cyclization. nih.gov

Spiro Isoindoles:

Spiro-isoindolinones, which contain a shared carbon atom between two rings, are important structural motifs. acs.org An organocatalytic asymmetric formal [3+2] cycloaddition has been developed for the synthesis of chiral spiro-isoindolinone-indolines. acs.org Additionally, triflic acid-mediated condensation of phthalimide with diaryl ethers has been reported as a route to spiro-isoindolinones. nsc.ru These methods highlight the potential for converting this compound derivatives into spirocyclic structures.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds (libraries) for high-throughput screening and drug discovery. nih.govnih.govstanford.eduimperial.ac.uk The versatile reactivity of the this compound scaffold makes it an attractive candidate for the generation of combinatorial libraries.

By systematically reacting the diamine functionalities with a diverse set of building blocks, such as carboxylic acids (to form amides), aldehydes or ketones (to form imines, which can be further reduced to secondary amines), and sulfonyl chlorides (to form sulfonamides), a large library of derivatives can be generated. The isoindole core itself can also be a point of diversification.

Mixture-based synthetic combinatorial libraries, where pools of compounds are synthesized and tested together, can accelerate the discovery process. nih.gov The use of positional scanning libraries allows for the evaluation of millions of compounds through a significantly smaller number of test samples. nih.gov A scaffold-ranking library approach could be employed to screen various libraries based on a core structure derived from this compound to identify promising new antibacterial agents or other bioactive molecules. nih.gov

Emerging Applications of 1 Methoxy 1h Isoindole 1,3 Diamine in Chemical Sciences

Role as a Building Block in Organic Synthesis

The strategic placement of multiple functional groups on the 1-Methoxy-1H-isoindole-1,3-diamine scaffold makes it a highly attractive building block for synthetic chemists. The presence of two amine groups offers sites for derivatization and extension, while the methoxy (B1213986) group can influence the electronic properties and reactivity of the isoindole ring system.

Precursor for Complex Natural Product Synthesis

The isoindole skeleton is a core structural motif found in a variety of biologically active natural products, including alkaloids and macrocyclic polyketides. nih.govnih.gov The synthesis of these complex molecules often relies on the availability of functionalized heterocyclic precursors. While direct application of this compound in the total synthesis of a specific natural product is yet to be extensively documented, its potential is significant.

The diamine functionality allows for the construction of additional fused ring systems, a common feature in many isoindole-containing natural products. For instance, the vicinal and 1,3-diamine motifs are important structural units in a number of natural products and pharmaceuticals. rsc.org Synthetic strategies could involve condensation reactions with dicarbonyl compounds to form new heterocyclic rings, or selective protection and functionalization of the amine groups to build up molecular complexity in a stepwise manner. The methoxy group, being an electron-donating group, can influence the regioselectivity of electrophilic substitution reactions on the aromatic ring, providing a handle for further synthetic transformations. The development of synthetic methods for 1,3-diamines is an active area of research, underscoring their importance as versatile building blocks. rsc.org

Ligand Design in Asymmetric Catalysis

Chiral diamines are a well-established class of ligands in asymmetric catalysis, capable of coordinating with metal centers to create a chiral environment that directs the stereochemical outcome of a reaction. nih.govchemrxiv.orgchemrxiv.orgnih.govmdpi.com The 1,3-diamine moiety present in this compound provides a bidentate coordination site for metal ions. Derivatization of the amine groups with chiral auxiliaries could lead to the synthesis of a library of novel chiral ligands.

These ligands could find applications in a wide range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions. The rigid isoindole backbone can provide a well-defined steric environment around the metal center, which is crucial for achieving high levels of enantioselectivity. Furthermore, the electronic properties of the ligand can be fine-tuned by modifying the substituents on the aromatic ring, including the methoxy group, which can in turn influence the catalytic activity and selectivity of the metal complex. The design and synthesis of novel 1,3-diamine-derived catalysts are of significant interest for their potential to afford high enantioselectivities in various chemical transformations. nih.gov

Reagents for Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govbeilstein-journals.orgresearchgate.netrug.nl The presence of multiple reactive sites in this compound makes it an ideal candidate for participation in MCRs.

For example, the two amine groups could react with aldehydes and isocyanides in Ugi-type reactions to generate diverse libraries of peptidomimetic compounds. Alternatively, the diamine could participate in reactions with dicarbonyl compounds and other electrophiles to construct novel heterocyclic scaffolds. The development of new MCRs involving isoindole derivatives is an active area of research, with applications in the synthesis of biologically active molecules and functional materials. beilstein-journals.org The use of isoindolinones, which are structurally related to the title compound, has been explored in multicomponent approaches. beilstein-journals.org

Applications in Materials Science

The unique photophysical and electronic properties of the isoindole ring system have led to its exploration in the field of materials science. The incorporation of a methoxy group and two amine functionalities in this compound is expected to further enhance these properties, opening up new avenues for its application in advanced materials.

Precursors for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Fluorescent Probes)

Isoindole derivatives are known to exhibit fluorescence and have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.govnih.gov The fluorescence properties of these molecules can be tuned by modifying the substituents on the isoindole core. The electron-donating methoxy and amine groups in this compound are expected to increase the electron density of the aromatic system, which can lead to a red-shift in the absorption and emission spectra.

The amine groups also provide convenient handles for attaching the isoindole core to other molecular fragments or polymer backbones, allowing for the creation of more complex materials with tailored optoelectronic properties. For instance, the compound could serve as a building block for the synthesis of donor-acceptor type fluorescent dyes, where the isoindole unit acts as the electron donor. The development of stabilized fluorescent isoindoles is an area of active research, with three-component assembly methods providing a route to these materials. nih.gov The optical properties of isoindole-1,3-dione compounds, which are structurally related, have been investigated, revealing their potential as insulator/dielectric materials. acgpubs.org

PropertyPotential ApplicationRationale
Tunable FluorescenceOrganic Light-Emitting Diodes (OLEDs)The methoxy and amine groups can be modified to control the emission color and efficiency.
Reactive Amine GroupsFluorescent ProbesThe amine groups allow for conjugation to biomolecules or other analytes for sensing applications.
Extended π-ConjugationOrganic SemiconductorsThe isoindole core can be incorporated into larger conjugated systems for use in organic electronics.

Dyes and Pigments (Related Isoindoles)

Isoindole and its derivatives have a long history of use as dyes and pigments. nih.gov For example, Pigment Yellow 139 is a high-performance pigment based on a 1,3-disubstituted isoindoline (B1297411) structure. nih.gov Phthalocyanines, which are tetramers of isoindole, are an important class of intensely colored pigments and dyes. rsc.org

The chromophoric properties of the isoindole system can be significantly influenced by the nature of its substituents. The presence of the electron-donating methoxy and amine groups in this compound is likely to result in a colored compound. Further derivatization of the amine groups could lead to the synthesis of a range of new dyes and pigments with varying colors and properties. The study of isoindoline pigments is an established field, with a wide range of colors from greenish-yellow to red and brown being accessible. researchgate.net

Research on "this compound" Yields Limited Publicly Available Data in Specified Fields

Comprehensive searches for the chemical compound "this compound" have revealed a significant lack of publicly available research data within the specific domains of polymer chemistry, supramolecular chemistry, and molecular recognition. Despite targeted inquiries into its applications as a monomer or cross-linker and its role in host-guest chemistry and designed molecular recognition systems, no specific studies or detailed findings concerning this particular compound could be located in the public domain.

The fields of polymer and supramolecular chemistry are vast, with ongoing research into a wide array of monomers, cross-linkers, and building blocks for complex molecular assemblies. Typically, the introduction of a new compound into these areas is accompanied by publications detailing its synthesis, characterization, and subsequent application. However, for this compound, such literature appears to be either non-existent or not widely disseminated.

This scarcity of information prevents a detailed analysis of its potential contributions to the specified areas of chemical science. Without foundational research on its reactivity, structural properties, and interaction capabilities, any discussion of its role in forming polymers or participating in complex, non-covalent interactions would be purely speculative.

Further investigation into specialized chemical databases and proprietary research may be necessary to uncover information on this compound. At present, the scientific community awaits published research to elucidate the potential applications of this compound in these advanced chemical fields.

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Routes

The development of novel, efficient, and stereoselective synthetic routes to 1-methoxy-1H-isoindole-1,3-diamine and its derivatives is a primary area for future research. Current methods for the synthesis of related 1,3-diamines and substituted isoindoles often involve multi-step procedures. rsc.orgresearchgate.net Future work should focus on creating more streamlined and atom-economical pathways.

Key areas for exploration include:

Catalytic Asymmetric Synthesis: Developing catalytic methods to control the stereochemistry at the C1 position is crucial, as the chirality of similar molecules can significantly impact their biological activity.

Multicomponent Reactions: Designing one-pot multicomponent reactions that bring together simple precursors to rapidly assemble the complex isoindole-diamine scaffold would represent a significant advance in efficiency.

Novel Starting Materials: Investigating alternative and readily available starting materials for the synthesis of the isoindole core and for the introduction of the diamine functionality could lead to more cost-effective and versatile synthetic strategies.

A summary of potential synthetic strategies, based on related compounds, is presented in Table 1.

Synthetic Strategy Key Features Potential Advantages Relevant Analogs
Reductive Amination of Methoxy-substituted PhthalimidesTwo-step process involving reduction and subsequent amination.Utilizes commercially available starting materials.N-substituted isoindoline-1,3-diones nih.govmdpi.com
Catalytic C-H AminationDirect introduction of amine groups onto a pre-formed isoindole core.High atom economy and potential for late-stage functionalization.General 1,3-diamine synthesis rsc.orgresearchgate.net
Cyclization of Functionalized PrecursorsRing-closing reactions of appropriately substituted benzene (B151609) derivatives.Allows for a high degree of control over substitution patterns.Isoindole synthesis researchgate.netua.es

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of advanced synthetic technologies such as flow chemistry and automated synthesis platforms holds immense potential for the production and screening of this compound derivatives. Flow chemistry, in particular, offers several advantages for the synthesis of heterocyclic compounds, including improved safety, scalability, and reaction control. mdpi.comresearchgate.net

Future research in this area should focus on:

Development of Flow-Based Synthetic Routes: Translating existing batch syntheses of related isoindoles and diamines into continuous flow processes. This could lead to higher yields and purity, as well as the ability to safely handle reactive intermediates.

Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate a library of derivatives with diverse substituents on the aromatic ring and the amine groups. This would facilitate the exploration of structure-activity relationships.

In-line Analysis and Optimization: Integrating in-line analytical techniques (e.g., NMR, IR, MS) into flow reactors to enable real-time monitoring and optimization of reaction conditions.

Comprehensive Photophysical Property Exploration

The isoindole core is known to be a component of various dyes and fluorescent molecules. nih.gov Therefore, a comprehensive investigation into the photophysical properties of this compound and its derivatives is warranted. The interplay between the electron-donating methoxy (B1213986) and diamine groups and the aromatic isoindole system could lead to interesting and potentially useful optical properties.

Key areas for future investigation include:

Fluorescence Spectroscopy: Characterizing the excitation and emission spectra, quantum yields, and lifetimes of these compounds in various solvents to understand their potential as fluorescent probes or labels.

Solvatochromism: Studying the effect of solvent polarity on the absorption and emission properties, which could indicate their utility as environmental sensors.

Non-linear Optical Properties: Investigating the two-photon absorption and other non-linear optical properties, which are relevant for applications in bioimaging and materials science.

A hypothetical comparison of the potential photophysical properties of this compound with known isoindole derivatives is presented in Table 2.

Property Known Isoindole Derivatives Hypothesized for this compound
Absorption Max (λabs)Typically in the UV-Vis regionPotentially red-shifted due to electron-donating groups
Emission Max (λem)Varies widely with substitutionCould exhibit tunable fluorescence in the visible spectrum
Quantum Yield (ΦF)Can be high for certain derivativesPotentially high, making it a promising fluorophore

Deeper Mechanistic Understanding of Complex Reactions

A deeper mechanistic understanding of the reactions involving this compound is essential for optimizing existing synthetic methods and for designing new transformations. The presence of multiple reactive sites—the nucleophilic amines, the potentially labile methoxy group, and the aromatic ring—suggests a rich and complex reactivity profile.

Future research should employ a combination of experimental and computational methods to:

Elucidate Reaction Pathways: Use techniques such as kinetic studies, isotope labeling, and in situ spectroscopy to map out the detailed mechanisms of key reactions, such as its formation and subsequent derivatization.

Identify and Characterize Intermediates: Trap and characterize reactive intermediates to gain a better understanding of the reaction course.

Investigate Catalytic Cycles: For catalyzed reactions, elucidate the structure and reactivity of the active catalytic species and the elementary steps of the catalytic cycle. Mechanistic studies on related diamine oxidase enzymes could provide insights into potential biocatalytic applications. nih.gov

Computational Design and Prediction of Novel Derivatives

Computational chemistry can play a pivotal role in accelerating the discovery and development of novel derivatives of this compound with tailored properties. Density Functional Theory (DFT) and other computational methods can be used to predict the geometric, electronic, and spectroscopic properties of these molecules.

Future computational studies should focus on:

Structure-Property Relationships: Building quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to correlate the structural features of these compounds with their chemical reactivity, photophysical properties, and biological activity.

Virtual Screening: Using molecular docking and other virtual screening techniques to identify promising derivatives for specific applications, such as enzyme inhibition or as ligands for receptors. Studies on related isoindole-1,3-dione derivatives have shown the utility of this approach. nih.govnih.gov

Reaction Mechanism Prediction: Employing computational methods to predict the feasibility and selectivity of new reactions and to guide the design of experiments. Computational studies on related cycloaddition reactions have provided valuable mechanistic insights. scispace.comresearchgate.net

Interdisciplinary Research Opportunities in Chemical Methodologies

The unique structural features of this compound open up numerous opportunities for interdisciplinary research that bridges synthetic organic chemistry with other fields.

Potential areas for interdisciplinary collaboration include:

Medicinal Chemistry: The isoindole scaffold is present in a number of biologically active compounds. mdpi.comnih.govmdpi.com Derivatives of this compound could be explored as novel scaffolds for the development of new therapeutic agents.

Materials Science: The potential fluorescent properties of these compounds could be harnessed for the development of new organic light-emitting diodes (OLEDs), chemical sensors, or bioimaging agents. researchgate.net

Catalysis: Chiral derivatives could be investigated as novel ligands for asymmetric catalysis, building on the known applications of 1,3-diamines in this field. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methoxy-1H-isoindole-1,3-diamine, and what reaction conditions are critical for its formation?

  • Methodological Answer : Synthesis typically involves cyclization reactions of substituted phthalic anhydride derivatives with methoxy-containing amines. For example, phosphorus pentoxide-mediated condensation with primary/secondary amines at elevated temperatures (240°C) can yield isoindole-diamine scaffolds . Adjusting stoichiometry and reflux duration optimizes intermediate formation. Purification via column chromatography with polar solvents (e.g., ethyl acetate/methanol) ensures product integrity .

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

  • Methodological Answer : Use a combination of 1H^1H/13C^{13}C NMR to confirm methoxy group placement and amine proton environments. FTIR identifies N-H and C=O stretches (1600–1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives . Purity assessment requires HPLC with UV detection (λ = 254 nm) .

Q. How should researchers handle stability challenges of this compound under laboratory conditions?

  • Methodological Answer : Store the compound in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to light or humidity. Thermal stability tests (TGA/DSC) under nitrogen can identify decomposition thresholds (e.g., >150°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables like catalyst loading (e.g., P2 _2O5_5), solvent polarity (DMF vs. THF), and microwave-assisted heating. For example, microwave irradiation at 150°C for 30 minutes improves reaction efficiency by 20–30% compared to conventional reflux . Post-reaction quenching with ice-water minimizes byproduct formation .

Q. What strategies resolve contradictions in reported biological activities of isoindole-diamine derivatives across studies?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC50_{50} measurements in kinase inhibition studies). Environmental factors (pH, serum protein binding) may alter efficacy; use isothermal titration calorimetry (ITC) to quantify binding affinities under controlled conditions . Meta-analyses of structure-activity relationships (SAR) can identify confounding substituents (e.g., methoxy vs. ethoxy groups) .

Q. How can computational modeling predict the interaction of this compound with enzymatic targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., kinases from PDB). Quantum mechanical calculations (DFT) assess electronic effects of the methoxy group on binding. Molecular dynamics simulations (GROMACS) evaluate stability of ligand-protein complexes over 100-ns trajectories .

Q. What experimental designs are effective for evaluating the pharmacological potential of this compound in disease models?

  • Methodological Answer : Use in vitro cell viability assays (MTT/XTT) on cancer lines (e.g., MCF-7) with dose-response curves (1–100 μM). For in vivo studies, administer the compound via intraperitoneal injection in rodent models and monitor pharmacokinetics (LC-MS/MS plasma analysis). Transcriptomic profiling (RNA-seq) identifies downstream gene targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.